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Compound of Interest

Compound Name: Barium aluminide

Cat. No.: B13829253

Quantum Oscillations as a Probe for Nodal Lines
in BaAl4: A Comparative Guide

This guide provides a comparative analysis of the experimental evidence for nodal lines in the
topological semimetal candidate BaAls, focusing on data obtained from quantum oscillation
measurements. For comparative purposes, data from the related compound CaAls is also
presented, offering insights into how subtle changes in material composition can influence
topological properties.

The confirmation of non-trivial band structures, such as the presence of nodal lines, in
topological materials is a critical step in advancing our understanding of quantum matter and
harnessing its potential for next-generation electronic devices. Quantum oscillation
measurements, which probe the Fermi surface of a material in the presence of a strong
magnetic field, serve as a powerful tool for this purpose. By analyzing the oscillatory behavior
of physical properties like resistivity (Shubnikov-de Haas effect) and magnetic susceptibility (de
Haas-van Alphen effect), key parameters of the charge carriers, including their effective mass
and the Berry phase they accumulate, can be determined. A non-trivial Berry phase is a
hallmark of topologically protected band crossings, such as nodal lines.

Quantitative Analysis of Quantum Oscillation Data

The following tables summarize the key parameters extracted from quantum oscillation
measurements on BaAls and CaAls. These quantitative data provide a direct comparison of the
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electronic properties of these two materials.

Table 1. Quantum Oscillation Frequencies and Effective Masses for BaAla

Frequency (Tesla) Effective Mass (m*/mo) Method

Thermoelectric Quantum

Fal =96 - o
Oscillations
Thermoelectric Quantum
Fa2 = 245 - I
Oscillations
Thermoelectric Quantum
Fa3 =480 - A
Oscillations
Thermoelectric Quantum
Fa4 = 980 - o
Oscillations
Thermoelectric Quantum
Fa5 = 1240 -

Oscillations

Data extracted from thermoelectric quantum oscillation measurements. The original research
article should be consulted for details on the extraction of effective masses for all frequencies.

Table 2: Quantum Oscillation Frequencies and Effective Masses for CaAla

Frequency (Tesla) Effective Mass (m*/mo) Method

Shubnikov-de Haas & de

Fa=10.7 0.09
Haas-van Alphen
Shubnikov-de Haas & de
FB=48.4 0.12
Haas-van Alphen
Shubnikov-de Haas & de
Fy =588.3 0.49

Haas-van Alphen

Data obtained from both Shubnikov-de Haas (magnetoresistivity) and de Haas-van Alphen
(magnetic torque) measurements.
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Experimental Protocols

The confirmation of nodal lines through quantum oscillations relies on precise measurements
of material properties at low temperatures and in high magnetic fields. Below are the detailed
methodologies for the key experiments cited.

Single Crystal Growth

High-quality single crystals of both BaAls and CaAls are synthesized using a self-flux method.
This technique involves dissolving the constituent elements (Barium or Calcium and Aluminum)
in an excess of one of the components (typically Aluminum), which acts as a solvent. The
mixture is heated to a high temperature in an inert atmosphere (e.g., argon) to ensure complete
dissolution and then slowly cooled over an extended period. This slow cooling process allows
for the formation of large, well-ordered single crystals. The excess flux is subsequently
removed either by decanting or by chemical etching.

Quantum Oscillation Measurements

1. Thermoelectric Quantum Oscillations (as applied to BaAla):

o Measurement Principle: This technique measures the oscillations in the Seebeck coefficient
(thermoelectric power) of the material as a function of an applied magnetic field. The
Seebeck coefficient is sensitive to the electronic density of states at the Fermi level, which
oscillates in a magnetic field due to the formation of Landau levels.

o Experimental Setup: A standard "one-heater, two-thermometer" setup is used. The single
crystal sample is mounted between two temperature-controlled blocks. A small temperature
gradient (AT) is established across the sample by a resistive heater on one of the blocks.
The resulting thermoelectric voltage (AV) is measured using sensitive voltmeters. The entire
setup is placed in the bore of a high-field magnet, and the temperature is lowered to
cryogenic levels (typically a few Kelvin).

» Data Acquisition: The magnetic field is swept, and the thermoelectric voltage is recorded at a
constant temperature gradient. The Seebeck coefficient is calculated as S = -AV/AT. The
oscillatory part of the Seebeck coefficient is then extracted by subtracting a smooth
background.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13829253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

. Shubnikov-de Haas (SdH) Effect (as applied to CaAla):

Measurement Principle: The SdH effect manifests as oscillations in the magnetoresistivity of
a material at low temperatures and high magnetic fields. These oscillations are periodic in
the inverse of the magnetic field (1/B).

Experimental Setup: The single crystal is patterned into a standard Hall bar geometry or a
four-probe configuration to measure the longitudinal resistivity. Electrical contacts are made
to the sample using techniques like spot welding or wire bonding. The sample is mounted on
a rotatable probe and placed in a cryostat within a high-field magnet.

Data Acquisition: A constant current is passed through the sample, and the voltage drop is
measured as the magnetic field is swept. The resistivity is calculated from the measured
voltage, current, and sample dimensions. The oscillatory component is isolated by
subtracting a polynomial background from the resistivity data.

. de Haas-van Alphen (dHvA) Effect (as applied to CaAla):

Measurement Principle: The dHVA effect describes the oscillations in the magnetic
susceptibility of a material as a function of the applied magnetic field. A highly sensitive
method to detect these oscillations is through torque magnetometry.

Experimental Setup: A small single crystal is mounted on a sensitive micro-cantilever. This
cantilever is placed in a uniform magnetic field. The magnetic torque on the sample, which is
proportional to its magnetic anisotropy and susceptibility, causes a deflection of the
cantilever. This deflection can be measured with high precision using various techniques,
such as capacitive or piezoresistive sensors.

Data Acquisition: The sample is cooled to low temperatures, and the magnetic field is swept.
The torque on the cantilever is recorded as a function of the magnetic field. The oscillatory
part of the torque signal is then extracted for analysis.

Data Analysis

e Frequency Analysis: The frequencies of the quantum oscillations are determined by
performing a Fast Fourier Transform (FFT) on the oscillatory data plotted against the inverse
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magnetic field (1/B). Each frequency is directly proportional to an extremal cross-sectional
area of the Fermi surface.

o Effective Mass Determination: The temperature dependence of the oscillation amplitude is
fitted to the Lifshitz-Kosevich formula to extract the effective mass (m*) of the charge carriers
for each frequency.

o Berry Phase Analysis: The phase of the oscillations is analyzed to determine the Berry
phase. A non-trivial Berry phase of 1t is a strong indicator of the presence of Dirac or Weyl
fermions, which are associated with nodal lines. This is often visualized using a Landau level
fan diagram, where the intercept of the plot of oscillation index versus 1/B provides
information about the Berry phase.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical connections
between the experimental data and the conclusion of the presence of nodal lines.
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Experimental Workflow for Quantum Oscillation Studies
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Logical Path from Data to Nodal Line Confirmation

Conclusion

The quantum oscillation data for BaAls reveal a complex Fermi surface with multiple pockets, a
characteristic feature of semimetals. The analysis of these oscillations, particularly the
determination of a non-trivial Berry phase, provides strong evidence for the existence of
topologically protected nodal lines in its electronic band structure. The comparison with CaAla,
which also exhibits signatures of non-trivial topology, highlights the robustness of these
features in the BaAls family of materials. These findings underscore the power of quantum
oscillation measurements as a definitive tool for identifying and characterizing topological
phases of matter, paving the way for further exploration of their fundamental properties and
potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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